molecular formula C20H21ClFNO2 B3982226 1-(3-fluorophenyl)-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride

1-(3-fluorophenyl)-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride

Cat. No.: B3982226
M. Wt: 361.8 g/mol
InChI Key: LNVVQRXGKWVMGO-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various research fields.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products with high efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-fluorophenyl)-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-fluorophenyl)-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives and morpholine-containing molecules. Examples include 1-(3-fluorophenyl)piperazine and 3-fluoroamphetamine .

Uniqueness

What sets 1-(3-fluorophenyl)-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering advantages over other similar compounds in terms of reactivity and specificity.

Properties

IUPAC Name

1-(3-fluorophenyl)-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO2.ClH/c21-19-9-4-8-18(16-19)20(23,17-6-2-1-3-7-17)10-5-11-22-12-14-24-15-13-22;/h1-4,6-9,16,23H,11-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVVQRXGKWVMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CC(C2=CC=CC=C2)(C3=CC(=CC=C3)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-fluorophenyl)-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride
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1-(3-fluorophenyl)-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride
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1-(3-fluorophenyl)-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.